K-Ras(G12C)阻害剤6

説明

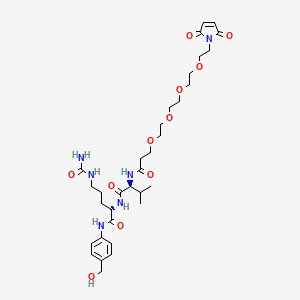

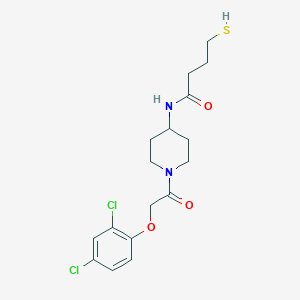

“N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide” is a chemical compound with the molecular formula C17H22Cl2N2O3S . It is also known by other names such as N-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)-4-mercaptobutanamide, AOB5934, HMS3653I14, s7333, SW222246-1, 20G, and K-Ras (G12C) inhibitor 6 .

Molecular Structure Analysis

The molecular weight of this compound is 405.34 . The isomeric SMILES notation isc1cc(c(cc1Cl)Cl)OCC(=O)N2CCC(CC2)NC(=O)CCCS . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, the metabolic pathways of similar compounds generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation .Physical And Chemical Properties Analysis

This compound is a solid powder . It is soluble in DMSO at a concentration of 125 mg/mL (279.06 mM; ultrasonic and warming and heat to 60°C) .科学的研究の応用

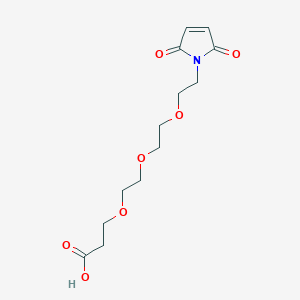

非小細胞肺がん(NSCLC)の治療

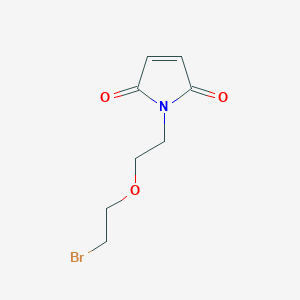

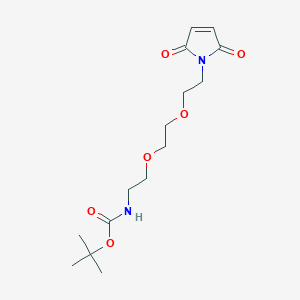

K-Ras(G12C)阻害剤6は、NSCLCの治療に使用されてきました。 KRASとそのさまざまな変異の役割に関するより深い理解により、非小細胞肺がんを含む多くの癌における発癌性ドライバー変異であるKRAS G12Cを標的とする特定の低分子阻害剤の開発につながりました {svg_1}.

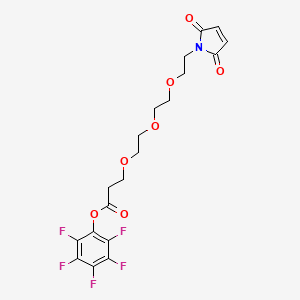

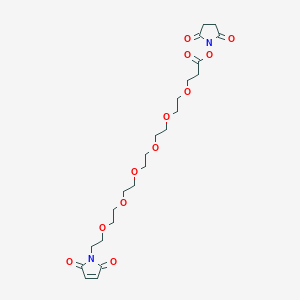

薬剤耐性の克服

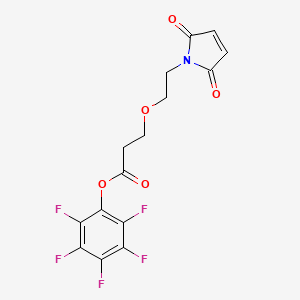

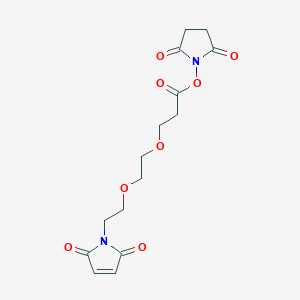

これらの治療法は大きな期待が寄せられていますが、他のキナーゼ阻害剤と同じ制限、つまり耐性メカニズムの出現に直面しています。 KRAS G12C阻害剤耐性の背後にある生物学は、これらの新しい分子の有効性を向上させる方法を見つけるために、ゲノムワイドなアプローチで調査されてきました {svg_2}.

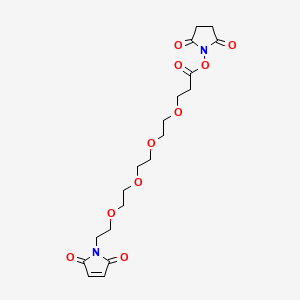

併用療法

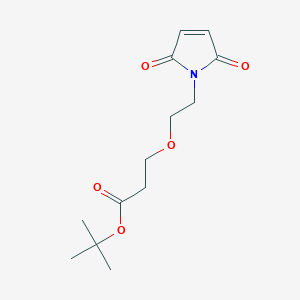

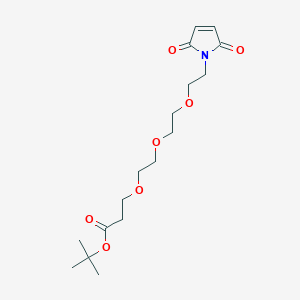

KRAS G12C阻害剤とRTK、SHP2、MEK阻害剤などの他の標的療法の複数の組み合わせが、耐性を克服するために臨床試験で調査されています。 これらの組み合わせは、特にKRAS G12CとEGFR阻害剤を組み合わせたKRAS G12C変異型の大腸がんにおいて、有望な有効性を示しています {svg_3}.

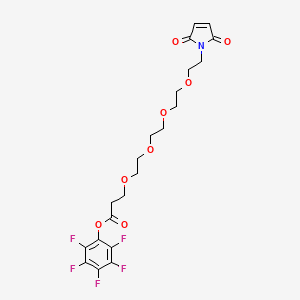

グルタミン代謝の標的化

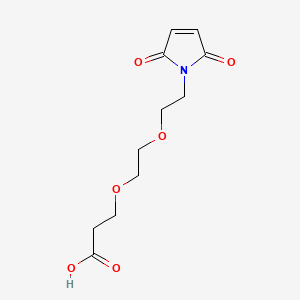

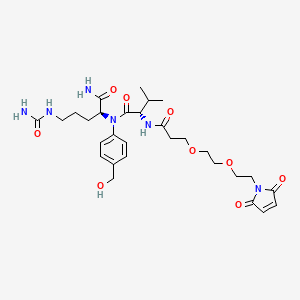

Romeroらは、CRISPR/Cas9システムと組み合わせて遺伝子スクリーニングとメタボロミクス分析を使用して、 KEAP1またはNRF2変異を持つ癌は、グルタミン代謝の増加に依存しており、KRAS/KEAP1またはKRAS/NRF2変異型肺がんの患者に対するグルタミナ-ゼ阻害剤の根拠を提供しています {svg_4}.

FDA承認

近年、Kras-G12C変異に対する効果的な阻害剤を見つけるための研究が精力的に行われています。 たとえば、ソトラシブ(Lumakras)は、2021年にKras-G12C変異を有するNSCLC患者の治療のための初のFDA承認を受けた標的療法となりました {svg_5}.

免疫調節

KRAS G12C変異を持つマウスモデルでは、アダグラシブはM1型腫瘍関連マクロファージ、樹状細胞、浸潤性T細胞を増加させ、骨髄由来抑制細胞を減少させました {svg_6}.

作用機序

Target of Action

The primary target of K-Ras(G12C) Inhibitor 6, also known as N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide, is the oncogenic K-Ras(G12C) protein . This protein is a member of the RAS family and its mutations are genetic drivers of multiple cancer types, especially colorectal cancer, pancreatic ductal adenocarcinoma, and non-small cell lung cancer .

Mode of Action

K-Ras(G12C) Inhibitor 6 is an irreversible inhibitor of the oncogenic K-Ras(G12C) protein . It subverts the native nucleotide preference to favor GDP over GTP . The inhibitor allosterically controls GTP affinity and effector interactions by fitting inside a “pocket”, or binding site, of the mutant K-Ras . This action locks K-Ras in the inactive state, arresting cell proliferation .

Biochemical Pathways

Once activated, K-Ras activates multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival . By inhibiting K-Ras(G12C), these pathways are suppressed, leading to a decrease in cell growth and survival .

Result of Action

The result of K-Ras(G12C) Inhibitor 6’s action is the suppression of cell growth and survival in cells harboring the K-Ras(G12C) mutation . This can lead to a decrease in tumor size and potentially slow the progression of cancers driven by this mutation .

Action Environment

The efficacy and stability of K-Ras(G12C) Inhibitor 6 can be influenced by various environmental factors. For instance, the tumor microenvironment can impact drug response . Additionally, intrinsic or acquired resistance caused by cellular, molecular, and genetic mechanisms can also affect the efficacy of K-Ras(G12C) Inhibitor 6 . Understanding these factors is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .

特性

IUPAC Name |

N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXCEHMKUTXHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701143036 | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2060530-16-5 | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2060530-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | k-Ras(g12C) inhibitor 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060530165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-RAS(G12C) INHIBITOR 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPV55C3PN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。